molecular formula C22H25FN4O3 B5024587 N-{2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide

N-{2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide

Cat. No. B5024587
M. Wt: 412.5 g/mol
InChI Key: TWFDBKDPOFIATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide, commonly known as FEBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FEBP belongs to the class of compounds known as piperazine derivatives, which have been extensively studied for their pharmacological properties. In

Scientific Research Applications

FEBP has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. FEBP has been shown to have neuroprotective effects in animal models of these diseases, and it has been suggested that FEBP may be able to prevent or slow the progression of these conditions.

Mechanism of Action

The exact mechanism of action of FEBP is not fully understood, but it is believed to act as a modulator of the cholinergic system. FEBP has been shown to increase acetylcholine levels in the brain, which may contribute to its neuroprotective effects. Additionally, FEBP has been shown to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects
FEBP has been shown to have a variety of biochemical and physiological effects, including increasing acetylcholine levels in the brain, reducing oxidative stress, and improving cognitive function in animal models of neurological disorders. FEBP has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of FEBP for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, FEBP has been extensively studied in animal models, which provides a strong foundation for future research. However, one limitation of FEBP is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on FEBP. One area of interest is exploring the potential of FEBP as a treatment for other neurological disorders, such as multiple sclerosis or traumatic brain injury. Additionally, further research is needed to fully understand the mechanism of action of FEBP and to identify potential side effects or interactions with other drugs. Finally, there is potential for FEBP to be used as a tool in the development of new drugs for neurological disorders, as it has been shown to have neuroprotective effects and may be able to improve the efficacy of other drugs.

Synthesis Methods

The synthesis of FEBP involves a multi-step process that begins with the reaction of 3-fluorobenzoyl chloride with 1-piperazine ethanol to form 4-(3-fluorobenzoyl)-1-piperazinylethanol. This intermediate is then reacted with 4-methylphenyl ethylenediamine to yield FEBP. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be improved through recrystallization.

properties

IUPAC Name

N-[2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3/c1-16-5-7-19(8-6-16)25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)22(30)17-3-2-4-18(23)15-17/h2-8,15H,9-14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFDBKDPOFIATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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